2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide 2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0712053
InChI: InChI=1S/C26H37N3O5/c1-18-19-8-9-21(32-3)24(33-4)23(19)34-25(31)20(18)16-22(30)27-17-26(10-6-5-7-11-26)29-14-12-28(2)13-15-29/h8-9H,5-7,10-17H2,1-4H3,(H,27,30)
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3(CCCCC3)N4CCN(CC4)C
Molecular Formula: C26H37N3O5
Molecular Weight: 471.6 g/mol

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide

CAS No.:

Cat. No.: VC0712053

Molecular Formula: C26H37N3O5

Molecular Weight: 471.6 g/mol

* For research use only. Not for human or veterinary use.

2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}acetamide -

Specification

Molecular Formula C26H37N3O5
Molecular Weight 471.6 g/mol
IUPAC Name 2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)-N-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl]acetamide
Standard InChI InChI=1S/C26H37N3O5/c1-18-19-8-9-21(32-3)24(33-4)23(19)34-25(31)20(18)16-22(30)27-17-26(10-6-5-7-11-26)29-14-12-28(2)13-15-29/h8-9H,5-7,10-17H2,1-4H3,(H,27,30)
Standard InChI Key ZPQCYTYLEOGUTR-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3(CCCCC3)N4CCN(CC4)C
Canonical SMILES CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3(CCCCC3)N4CCN(CC4)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator